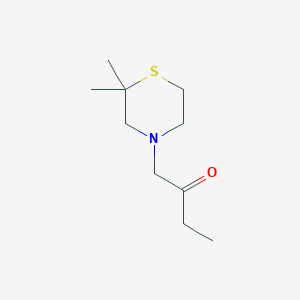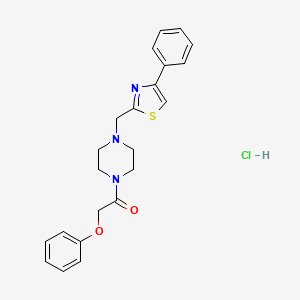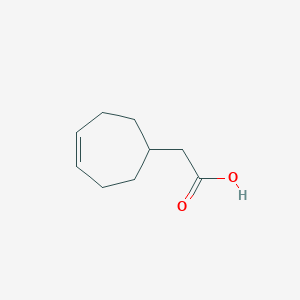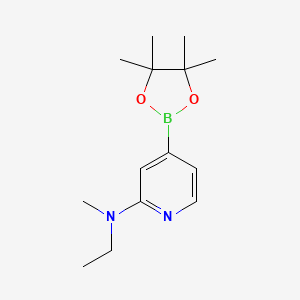
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one” is a chemical compound with the IUPAC name 1-(2,2-dimethylthiomorpholino)butan-2-one . It has a molecular weight of 201.33 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h4-8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.33 . It is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Natural Sources and Bioactivities
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one, due to its structural complexity and specificity, does not directly appear in the reviewed scientific literature. However, the exploration of similar compounds, particularly those involving morpholine derivatives and their bioactivities, has been extensive. For example, the study of natural sources and bioactivities of 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs provides insight into the toxic secondary metabolites produced by various organisms. These compounds, including morpholine derivatives, exhibit potent toxicity and have been identified across a broad spectrum of species. The bioactive properties of such compounds, including their autotoxicity and potential regulatory functions within producing organisms, underscore the diverse applications and implications of related chemical structures in scientific research (Zhao et al., 2020).
Ethylene Dimerization and Alphabutol Optimization
The production processes of Butene-1, where ethylene dimerization plays a crucial role, highlight the importance of optimizing chemical processes using catalysts. Alphabutol technology, in particular, is focused on enhancing the selectivity of Butene-1 from ethylene, addressing operational challenges such as fouling in chemical reactors. This research emphasizes the potential applications of chemical compounds in industrial processes and the ongoing need for innovation in chemical synthesis and production methodologies (Alenezi et al., 2019).
Biomedical Applications of Phosphorus-containing Polymers
Phosphorus-containing organic materials, including those related to morpholine derivatives, have garnered interest for their biocompatibility and potential in biomedical applications. Research has demonstrated the effectiveness of these materials in dentistry, regenerative medicine, and drug delivery. The focus on the biomimetic structure of these compounds, such as the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, highlights the potential for morpholine derivatives and similar compounds in creating advanced materials for medical applications (Monge et al., 2011).
Environmental Remediation and Heavy Metal Adsorption
Studies on the adsorption of heavy metals using natural and modified clays emphasize the environmental applications of chemical compounds in remediation efforts. The modification of clays to enhance their adsorption capacity for toxic metals involves chemical processes that could be informed by the study of compounds such as 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one. Such research underscores the importance of chemical engineering in environmental protection and the potential for innovative solutions to pollution and contamination (Bhattacharyya & Gupta, 2008).
Safety And Hazards
The compound has been classified with the hazard statements H302, H312, H315, H318, H332, H335 . These indicate that it can be harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYXMDUVAENPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1CCSC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one | |
CAS RN |
1595574-27-8 |
Source


|
| Record name | 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)






![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)



![1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2694137.png)